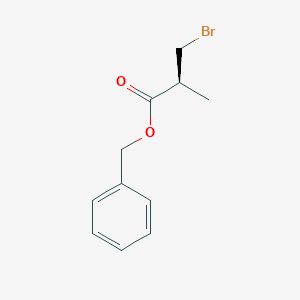

Benzyl (S)-3-bromo-2-methylpropanoate

Description

Benzyl (S)-3-bromo-2-methylpropanoate is a chiral ester featuring a bromine atom and a methyl group on the propanoate backbone. The (S)-configuration at the stereocenter confers distinct physicochemical and biological properties compared to its (R)-enantiomer or racemic forms. This compound is structurally characterized by:

- Bromo substituent: Introduces electron-withdrawing effects and increases molecular weight (MW ≈ 257.1 g/mol).

- Methyl group at C2: Adds steric hindrance, influencing reactivity and enzyme interactions.

Primarily used in organic synthesis, it serves as an intermediate in pharmaceuticals and agrochemicals. Its chirality makes it valuable in asymmetric catalysis and enantioselective drug development .

Properties

Molecular Formula |

C11H13BrO2 |

|---|---|

Molecular Weight |

257.12 g/mol |

IUPAC Name |

benzyl (2S)-3-bromo-2-methylpropanoate |

InChI |

InChI=1S/C11H13BrO2/c1-9(7-12)11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m1/s1 |

InChI Key |

BTCCTTIZOKDNEW-SECBINFHSA-N |

Isomeric SMILES |

C[C@H](CBr)C(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(CBr)C(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-3-bromo-2-methylpropanoate typically involves the esterification of (S)-3-bromo-2-methylpropanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-3-bromo-2-methylpropanoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under inert atmosphere.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

Nucleophilic Substitution: Substituted esters or amides.

Reduction: Benzyl (S)-3-bromo-2-methylpropanol.

Oxidation: Benzyl 3-bromo-2-methylbenzoic acid.

Scientific Research Applications

Benzyl (S)-3-bromo-2-methylpropanoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the preparation of chiral compounds.

Pharmaceuticals: It is used in the development of drugs and active pharmaceutical ingredients (APIs) due to its chiral nature.

Biological Studies: The compound is utilized in studying enzyme-substrate interactions and as a probe in biochemical assays.

Industrial Applications: It finds use in the production of specialty chemicals and as a building block in the synthesis of polymers and materials.

Mechanism of Action

The mechanism of action of Benzyl (S)-3-bromo-2-methylpropanoate depends on its specific application. In organic synthesis, it acts as a reactant that undergoes various transformations to yield desired products. In biological systems, its ester group can be hydrolyzed by esterases, releasing the active (S)-3-bromo-2-methylpropanoic acid, which can interact with molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl Benzoate (BB)

- Structure : Lacks bromine and methyl groups; contains a benzoyloxy group.

- Molecular Weight : 212.2 g/mol (lower than the brominated analog).

- Applications : Topical scabies treatment with 87% cure rate due to acaricidal activity .

- Key Differences: BB’s simpler structure confers higher solubility in nonpolar solvents. The bromine in Benzyl (S)-3-bromo-2-methylpropanoate may enhance electrophilicity, favoring nucleophilic substitution reactions. BB’s efficacy in scabies is well-documented, whereas the bromo-methyl derivative’s bioactivity remains understudied .

(S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate

- Structure: Features an amino group and 4-hydroxyphenyl substituent instead of bromo-methyl groups.

- Molecular Weight : ~285.3 g/mol (higher due to aromatic hydroxyl group).

- Key Differences: The amino and hydroxyl groups enable hydrogen bonding, unlike the bromo-methyl derivative’s hydrophobic profile. Chirality in both compounds dictates stereochemical interactions, but the amino-hydroxyphenyl moiety may confer affinity for biological receptors (e.g., tyrosine kinases).

Methyl 2-{(S)-2-[bis(4-methoxy-phenyl)methylideneamino]-3-hydroxy-propanamido}-3-methylbutanoate

- Structure : Complex backbone with methoxy-phenyl and hydroxy-propanamido groups.

- Molecular Weight : ~500–550 g/mol (estimated from ).

- Applications : Likely a synthetic intermediate for bioactive molecules.

- Key Differences: Greater steric bulk and polarity reduce membrane permeability compared to this compound. Multiple functional groups enable diverse reactivity (e.g., Schiff base formation).

Comparative Data Table

Research Findings and Implications

- Reactivity: The bromine atom in this compound facilitates nucleophilic substitutions, making it a versatile alkylating agent. In contrast, BB’s benzoyloxy group is less reactive but stabilizes the molecule for topical use .

- Chirality: The (S)-configuration in both this compound and (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate is critical for enantioselective interactions, though their biological targets differ .

- Therapeutic Potential: While BB is clinically validated for scabies, the bromo-methyl derivative’s bioactivity is unexplored in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.